Methyl 3-({[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-{[({[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE is a complex organic compound that features a triazine ring, a benzoate ester, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[({[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through the reaction of cyanuric chloride with aniline derivatives under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[({[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
METHYL 3-{[({[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of METHYL 3-{[({[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group may also play a role in the compound’s biological activity by forming strong interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: This compound is similar in structure but features a hexyl group instead of the benzoate ester.
Isopropyl benzoate: While structurally simpler, this ester shares the benzoate moiety with the target compound.
Uniqueness
METHYL 3-{[({[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE is unique due to its combination of a triazine ring, sulfonyl group, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
Molecular Formula |
C20H19N5O7S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
methyl 3-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoylsulfamoyloxy]benzoate |
InChI |
InChI=1S/C20H19N5O7S/c1-3-31-20-22-16(13-8-5-4-6-9-13)21-18(24-20)23-19(27)25-33(28,29)32-15-11-7-10-14(12-15)17(26)30-2/h4-12H,3H2,1-2H3,(H2,21,22,23,24,25,27) |
InChI Key |
RMOZYIDTRMBITO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)OC2=CC=CC(=C2)C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.